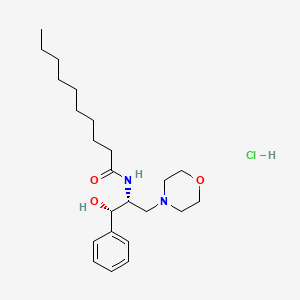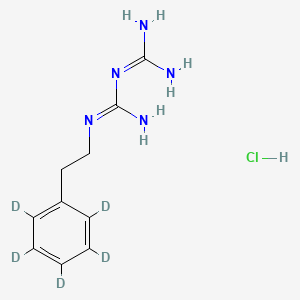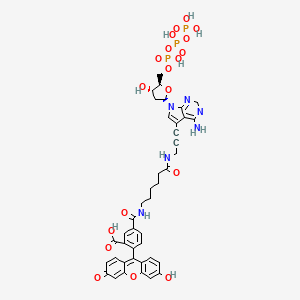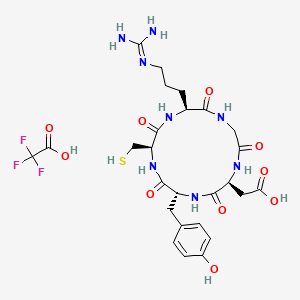
cyclo(RGDyC) (trifluoroacetate salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclo(RGDyC) (trifluoroacetate salt) is a cyclic pentapeptide that contains the alphaVbeta3 integrin-binding sequence arginine-glycine-aspartate (RGD). This compound has been utilized in various scientific research applications, particularly in targeting tumors and ocular neovasculature .
Preparation Methods
The synthesis of cyclo(RGDyC) involves the formation of a cyclic pentapeptide through solid-phase peptide synthesis (SPPS). The process typically includes the following steps:
Amino Acid Coupling: Sequential addition of protected amino acids to a resin-bound peptide chain.
Cyclization: Formation of the cyclic structure by linking the N-terminus and C-terminus of the peptide.
Cleavage and Deprotection: Removal of the peptide from the resin and deprotection of side chains.
Purification: High-performance liquid chromatography (HPLC) is used to purify the final product
Chemical Reactions Analysis
Cyclo(RGDyC) undergoes various chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The peptide can undergo substitution reactions, particularly at the amino acid side chains. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol (DTT). .
Scientific Research Applications
Cyclo(RGDyC) has a wide range of scientific research applications:
Chemistry: Used in the synthesis of liposomes and nanoparticles for targeted drug delivery.
Biology: Studied for its role in cell adhesion and migration due to its binding to integrins.
Medicine: Investigated for its potential in cancer therapy, particularly in targeting tumor cells and neovasculature.
Industry: Utilized in the development of diagnostic tools and therapeutic agents
Mechanism of Action
Cyclo(RGDyC) exerts its effects by binding to alphaVbeta3 integrins on the cell surface. This binding inhibits cell adhesion and migration, which is crucial in processes like tumor growth and angiogenesis. The molecular targets include integrins, and the pathways involved are related to cell signaling and regulation .
Comparison with Similar Compounds
Cyclo(RGDyC) is unique due to its specific cyclic structure and high affinity for alphaVbeta3 integrins. Similar compounds include:
Cyclo(RGDfC): Another cyclic pentapeptide with similar integrin-binding properties.
Cyclo(RGDyK): A variant with a different amino acid sequence but similar biological activity.
Cyclo(RGDyS): Another analog with slight modifications in the peptide sequence
Properties
Molecular Formula |
C26H35F3N8O10S |
|---|---|
Molecular Weight |
708.7 g/mol |
IUPAC Name |
2-[(2S,5R,8R,11S)-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-8-(sulfanylmethyl)-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C24H34N8O8S.C2HF3O2/c25-24(26)27-7-1-2-14-20(37)28-10-18(34)29-16(9-19(35)36)22(39)31-15(8-12-3-5-13(33)6-4-12)21(38)32-17(11-41)23(40)30-14;3-2(4,5)1(6)7/h3-6,14-17,33,41H,1-2,7-11H2,(H,28,37)(H,29,34)(H,30,40)(H,31,39)(H,32,38)(H,35,36)(H4,25,26,27);(H,6,7)/t14-,15+,16-,17-;/m0./s1 |
InChI Key |
AZBISXDKFNGVPV-ZSXFUQLHSA-N |
Isomeric SMILES |
C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CS)CC2=CC=C(C=C2)O)CC(=O)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CS)CC2=CC=C(C=C2)O)CC(=O)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


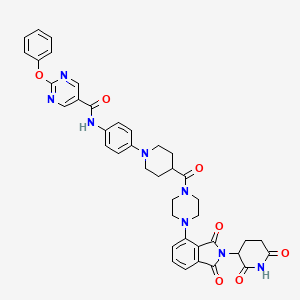
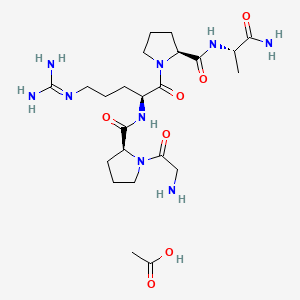
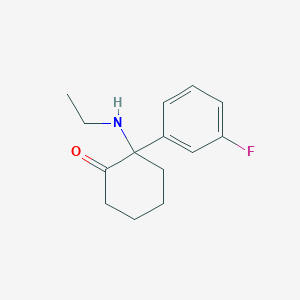
![(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B10827382.png)

![8-nitro-1-(hydroxymethyl)-6-(o-chlorophenyl)-4H-s-triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B10827402.png)
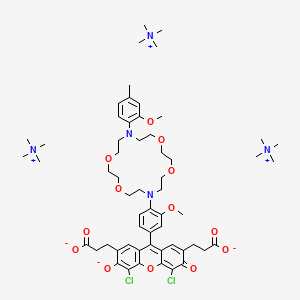

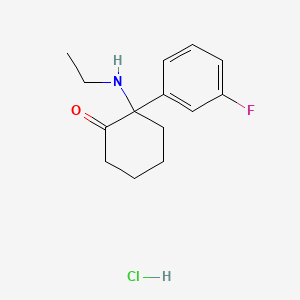
![2-[[2-(1-Butylindazol-3-yl)acetyl]amino]-3,3-dimethylbutanamide](/img/structure/B10827436.png)
